MK-8353
Übersicht
Beschreibung
MK-8353 is an orally bioavailable inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). It is primarily developed for its potential use in oncology, particularly in treating advanced solid tumors. The compound works by inhibiting the kinase activity of ERK1/2, which plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, a pathway often dysregulated in various cancers .
Wissenschaftliche Forschungsanwendungen
MK-8353 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als Werkzeugverbindung verwendet, um den MAPK-Signalweg und seine Rolle bei der Zellproliferation und -überlebensfähigkeit zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die molekularen Mechanismen zu verstehen, die dem Krebs und anderen Krankheiten zugrunde liegen, die mit einer dysregulierten ERK1/2-Aktivität einhergehen.
Medizin: Wird als potenzieller Therapeutikum zur Behandlung von fortgeschrittenen soliden Tumoren untersucht, insbesondere solchen mit Mutationen in den BRAF- oder RAS-Genen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Kinaseaktivität von ERK1/2 hemmt. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von ERK1/2 und blockiert so die nachgeschalteten Signalwege, die die Proliferation und das Überleben von Tumorzellen fördern. Die Verbindung induziert eine Konformationsänderung in ERK1/2, die seine Aktivierung durch den mitogenaktivierten extrazellulären signalregulierten Kinase (MEK) verhindert .
Wirkmechanismus
Target of Action
MK-8353, also known as SCH-900353, is a selective, orally available, small molecule inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) . ERK1/2 are members of the MAPK family of signaling proteins, which play a central role in regulating mammalian cell growth, differentiation, survival, and migration .
Mode of Action
This compound inhibits the kinase activity of ERK1/2 and induces a conformational change in ERK1/2 that prevents its phosphorylation and activation by MEK . This inhibition of ERK1/2 phosphorylation disrupts ERK-mediated signal transduction pathways, thereby preventing ERK-dependent tumor cell proliferation and survival .
Biochemical Pathways
The MAPK/ERK pathway, which ERK1/2 is a part of, normally transmits signals from various extracellular stimuli to intracellular targets and regulates a number of cellular processes, including proliferation, adhesion, migration, survival, differentiation, and metabolism . By inhibiting ERK1/2, this compound disrupts these processes, particularly those related to cell growth and survival .
Pharmacokinetics
Following single-dose oral administration, peak plasma levels of this compound were attained after a median time to reach maximum concentration (tmax) of 1.5–3 hours . The compound subsequently declined biexponentially, with a terminal estimated half-life of 4.2–8.9 hours . These properties suggest that this compound has satisfactory bioavailability.
Biochemische Analyse
Biochemical Properties
MK-8353 plays a crucial role in biochemical reactions by inhibiting the kinase activity of ERK1/2. It binds to the active site of ERK1/2, preventing their phosphorylation and subsequent activation by MEK. This inhibition disrupts the MAPK signaling pathway, which is involved in regulating cell proliferation, differentiation, and survival . This compound interacts with several biomolecules, including ERK1 and ERK2, with IC50 values of 23.0 nM and 8.8 nM, respectively .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of ERK1/2, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce tumor growth inhibition or regression in various human cancer xenograft models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of ERK1/2, preventing their phosphorylation and activation by MEK . This inhibition leads to a conformational change in ERK1/2, which blocks their ability to transmit signals downstream in the MAPK pathway. As a result, the compound effectively disrupts cell proliferation, differentiation, and survival processes that are regulated by this pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Following single-dose oral administration, peak plasma levels are attained within 1.5 to 3 hours, with a terminal half-life of 4.2 to 8.9 hours . Long-term studies have shown that this compound remains stable and retains its inhibitory effects on ERK1/2 over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound was administered in dose cohorts ranging from 10 to 400 mg, with higher doses showing increased efficacy but also higher incidence of adverse effects such as diarrhea, fatigue, and nausea . Dose-limiting toxicity was observed at 400 mg and 800 mg dose cohorts .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes metabolism primarily in the liver, where it is processed by cytochrome P450 enzymes . This metabolism affects the compound’s pharmacokinetics and bioavailability, influencing its overall efficacy and safety profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream following oral administration and distributed to target tissues, including tumors . The compound’s distribution is influenced by its binding to plasma proteins and its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on ERK1/2 . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to effectively inhibit their activity . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MK-8353 involves a series of chemical reactions designed to optimize its potency, selectivity, and pharmacokinetic properties.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet the demands of clinical trials and potential commercial use. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MK-8353 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen der Verbindung modifizieren, was möglicherweise ihre Aktivität verändert.
Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen reduzieren, was die Stabilität und Wirksamkeit der Verbindung beeinflusst.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Modifikationen erreicht werden, ohne die Integrität der Verbindung zu beeinträchtigen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Analoga von this compound, die jeweils leicht unterschiedliche Eigenschaften aufweisen. Diese Analoga werden oft in präklinischen und klinischen Studien auf ihre Wirksamkeit und Sicherheit getestet .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SCH772984: Ein weiterer ERK-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Selumetinib: Ein MEK-Inhibitor, der oft in Kombination mit MK-8353 eingesetzt wird, um seine Wirksamkeit zu erhöhen.
Vemurafenib: Ein BRAF-Inhibitor, der zur Behandlung von Melanomen eingesetzt wird, oft in Kombination mit ERK-Inhibitoren wie this compound
Einzigartigkeit
This compound ist aufgrund seines dualen Wirkmechanismus einzigartig, der sowohl die Hemmung der ERK1/2-Kinaseaktivität als auch die Induktion einer Konformationsänderung beinhaltet, die seine Aktivierung verhindert. Dieser duale Mechanismus erhöht seine Wirksamkeit und Selektivität, was ihn zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Biologische Aktivität
MK-8353 is an orally bioavailable inhibitor targeting the extracellular signal-regulated kinase (ERK) pathway, specifically designed to combat various cancers characterized by mutations in the BRAF and RAS genes. This compound exhibits a dual mechanism of action, inhibiting both active and inactive forms of ERK1 and ERK2, making it a significant candidate in cancer therapy.
This compound functions primarily by:
- Inhibiting ERK Kinase Activity : It selectively inhibits the kinase activity of ERK1 and ERK2 with IC50 values of approximately 20 nM and 7 nM, respectively .
- Preventing ERK Phosphorylation : Unlike some other inhibitors, this compound also prevents the phosphorylation of ERK by MEK, which is crucial for its activation and subsequent signaling cascade .
Selectivity Profile
The selectivity of this compound was evaluated against a panel of 233 mammalian kinases. The results showed:
- Only three kinases exhibited greater than 50% inhibition at 1 μM concentration.
- At 100 nM, none of the off-target kinases were inhibited, indicating a high degree of specificity for ERK1/2 .
Preclinical Studies
Preclinical studies have demonstrated promising results:
- Tumor Models : this compound showed significant anti-tumor activity in various xenograft models, including Colo-205 human colon tumor models .
- Cell Line Efficacy : It inhibited the proliferation of multiple cancer cell lines harboring BRAF V600E and RAS mutations, showcasing its potential across different cancer types .
Table 1: Summary of Preclinical Findings
Study Type | Model Used | Key Findings |
---|---|---|
Xenograft Studies | Colo-205 Human Tumor | Significant tumor growth inhibition |
Cell Line Studies | BRAF V600E/RAS Mutant | Inhibition of cell proliferation |
Kinase Profiling | 233 Kinases | High selectivity for ERK1/2 |
Clinical Trials
Clinical evaluation of this compound has been conducted through several studies:
- Phase I Trials : The this compound-001 trial enrolled patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD) and evaluate pharmacodynamics and efficacy.
- Dosage : Patients received doses ranging from 100 mg to 800 mg twice daily.
- Adverse Events : Commonly reported side effects included diarrhea (44%), fatigue (40%), nausea (32%), and rash (28%). Dose-limiting toxicities were observed at higher doses .
- Efficacy : Among patients evaluable for response, three out of fifteen with BRAF V600E mutant melanoma showed partial responses .
Table 2: Clinical Trial Summary
Trial Name | Patient Population | Dose Range (mg) | Responses Observed |
---|---|---|---|
This compound-001 | Advanced Solid Tumors | 100 - 800 | Partial response in 3/15 |
Eigenschaften
IUPAC Name |
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQQGHGDBBJGFA-QNGWXLTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41N9O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.